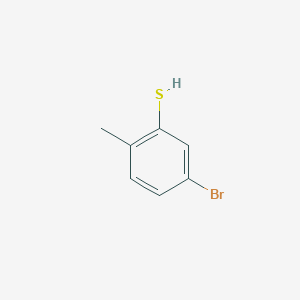
2-Dioxolanylphenoxytetrafluorobromoethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Dioxolanylphenoxytetrafluorobromoethane: is a synthetic organic compound characterized by the presence of a dioxolane ring, a phenoxy group, and tetrafluorobromoethane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dioxolanylphenoxytetrafluorobromoethane typically involves multiple steps, starting with the preparation of the dioxolane ring and phenoxy group, followed by the introduction of the tetrafluorobromoethane moiety. Common synthetic routes include:
Formation of the Dioxolane Ring: This step involves the reaction of a diol with an aldehyde or ketone under acidic conditions to form the dioxolane ring.
Attachment of the Phenoxy Group: The phenoxy group can be introduced through nucleophilic substitution reactions, where a phenol reacts with a suitable leaving group.
Introduction of the Tetrafluorobromoethane Moiety: This step involves the reaction of a brominated precursor with a fluorinating agent under controlled conditions to introduce the tetrafluorobromoethane moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Dioxolanylphenoxytetrafluorobromoethane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, where the phenoxy or bromine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as sodium hydroxide (for nucleophilic substitution) and halogens (for electrophilic substitution) are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or hydrocarbons, and substitution reactions can result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
2-Dioxolanylphenoxytetrafluorobromoethane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Dioxolanylphenoxytetrafluorobromoethane involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors on the surface of cells, leading to downstream signaling events.
Enzyme Inhibition: Inhibition of key enzymes involved in metabolic pathways, affecting cellular processes.
Modulation of Gene Expression: Influence on the expression of genes involved in various biological functions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Dioxolanylphenoxytrifluoromethane
- 2-Dioxolanylphenoxytetrafluoroethane
- 2-Dioxolanylphenoxytetrafluorochloroethane
Uniqueness
2-Dioxolanylphenoxytetrafluorobromoethane is unique due to the presence of the bromine atom in its structure, which imparts distinct chemical and physical properties compared to its analogs
Propiedades
IUPAC Name |
2-[2-(2-bromo-1,1,2,2-tetrafluoroethoxy)phenyl]-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrF4O3/c12-10(13,14)11(15,16)19-8-4-2-1-3-7(8)9-17-5-6-18-9/h1-4,9H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SECUOKUNAJMDJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=CC=C2OC(C(F)(F)Br)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrF4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dimethylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2634569.png)


![4-tert-butyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2634574.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-({5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2634577.png)
![2-{[2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-methylacetamide](/img/structure/B2634578.png)

![6-{3-[(Pyrimidin-2-yloxy)methyl]piperidine-1-carbonyl}-1,3-benzothiazole](/img/structure/B2634580.png)
![Ethyl 4-bromo-5-[4-(dimethylsulfamoyl)benzoyl]oxy-2-formyl-7-methyl-1-benzofuran-3-carboxylate](/img/structure/B2634581.png)

![2-Chloro-N-[2-[cyclopropyl(methyl)amino]propyl]propanamide](/img/structure/B2634583.png)

